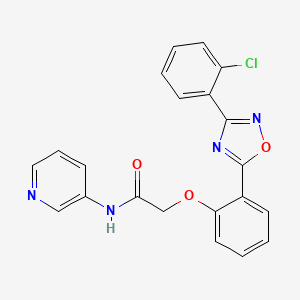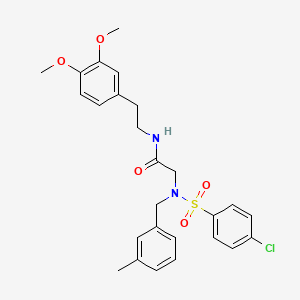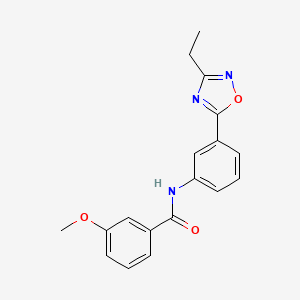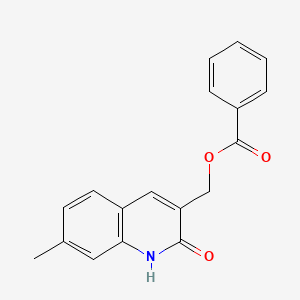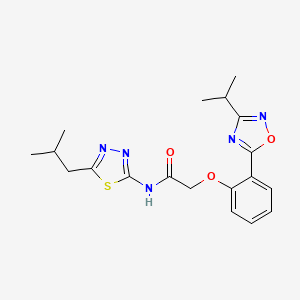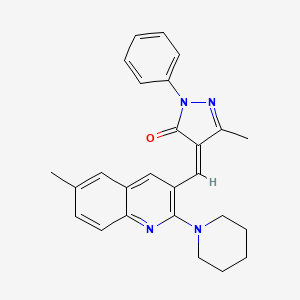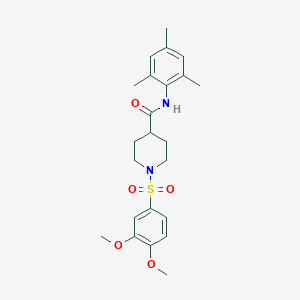
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide acts as a selective antagonist of the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and apoptosis. By blocking this receptor, this compound can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism. In addition, it can also modulate the release of neurotransmitters and hormones, regulate the immune system, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its selectivity for the endothelin B receptor, which allows for more targeted and specific effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a selective antagonist of the endothelin B receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cell proliferation and migration, regulation of vascular tone, and improvement of glucose metabolism. Despite its limitations, this compound has significant potential for the development of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with N-butylamine to form N-butyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with 2-hydroxy-3-iodoquinoline to form this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and diabetes. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
Propiedades
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)17-10-11-20(28-2)21(14-17)29-3)15-18-13-16-8-6-7-9-19(16)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIZEVSEAEQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

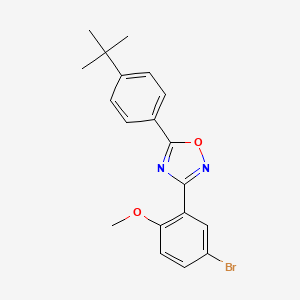
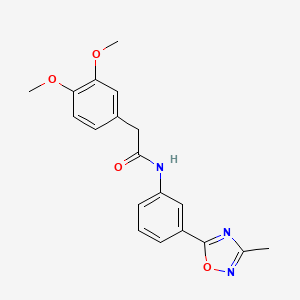
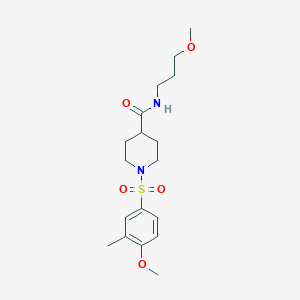
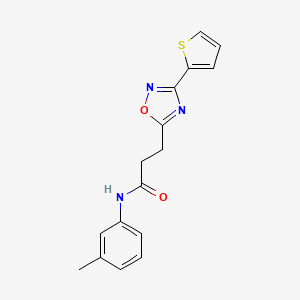

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)
